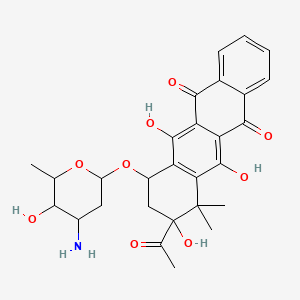
4-Demethoxy-10,10-dimethyldaunomycin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Demethoxy-10,10-dimethyldaunomycin, also known as this compound, is a useful research compound. Its molecular formula is C28H31NO9 and its molecular weight is 525.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis of 4-Demethoxy-10,10-dimethyldaunomycin
The total synthesis of this compound involves nine chemical steps starting from 5,8-dimethoxy-2-tetralone. The process includes several key transformations that lead to the final compound, which has a unique structure compared to other anthracyclines. The synthesis pathway has been documented in various studies, emphasizing the complexity and precision required to produce this analogue .
Key Steps in Synthesis
- Starting Material : 5,8-Dimethoxy-2-tetralone.
- Chemical Transformations : Involves reactions such as demethylation and cyclization.
- Final Product : this compound.
Antitumor Activity
Despite the structural similarities to daunomycin, this compound has shown limited antitumor activity in preclinical models. Specifically, it was found to be inactive against mouse P388 lymphocytic leukemia models . This raises questions about the efficacy of this compound as a standalone treatment for cancer.
Comparative Antitumor Studies
A comparison of this compound with other anthracyclines reveals:
- Daunorubicin : Strong antitumor activity.
- Adriamycin : Well-established efficacy in various cancers.
- This compound : Inactive in tested models.
Potential Applications Beyond Antitumor Activity
While its antitumor efficacy appears limited, there are emerging areas where this compound could have potential applications:
- Antibiotic Research : Investigations into its effects on bacterial strains suggest that modifications to the daunomycin structure could yield compounds with enhanced antibacterial properties .
- Drug Resistance Studies : The compound may serve as a tool in understanding mechanisms of drug resistance in bacteria and cancer cells due to its structural relationship with known agents .
- Combination Therapies : Research into combination therapies involving this compound and other established drugs may yield synergistic effects that enhance overall efficacy against resistant strains or tumors .
Case Study 1: Synthesis and Biological Evaluation
A study conducted by Wielogorski et al. detailed the synthesis of this compound and evaluated its biological properties. The findings indicated that while the compound was synthesized successfully, it did not exhibit significant antitumor activity compared to traditional anthracyclines .
Case Study 2: Structural Modifications
Research exploring structural modifications of anthracyclines has suggested that altering specific functional groups can lead to improved biological activity. The insights gained from these studies could inform future modifications of this compound for enhanced therapeutic effects .
Propriétés
Numéro CAS |
91003-74-6 |
|---|---|
Formule moléculaire |
C28H31NO9 |
Poids moléculaire |
525.5 g/mol |
Nom IUPAC |
9-acetyl-7-(4-amino-5-hydroxy-6-methyloxan-2-yl)oxy-6,9,11-trihydroxy-10,10-dimethyl-7,8-dihydrotetracene-5,12-dione |
InChI |
InChI=1S/C28H31NO9/c1-11-22(31)15(29)9-17(37-11)38-16-10-28(36,12(2)30)27(3,4)21-18(16)25(34)19-20(26(21)35)24(33)14-8-6-5-7-13(14)23(19)32/h5-8,11,15-17,22,31,34-36H,9-10,29H2,1-4H3 |
Clé InChI |
OTPATBBARNDVSI-UHFFFAOYSA-N |
SMILES |
CC1C(C(CC(O1)OC2CC(C(C3=C2C(=C4C(=C3O)C(=O)C5=CC=CC=C5C4=O)O)(C)C)(C(=O)C)O)N)O |
SMILES canonique |
CC1C(C(CC(O1)OC2CC(C(C3=C2C(=C4C(=C3O)C(=O)C5=CC=CC=C5C4=O)O)(C)C)(C(=O)C)O)N)O |
Synonymes |
4-demethoxy-10,10-dimethyldaunomycin 4-demethoxy-10,10-dimethyldaunomycin hydrochloride 4-demethoxy-10,10-dimethyldaunorubicin |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















